N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide
Overview
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiophene ring fused with a furan ring, along with a chlorophenyl group and a carbamoyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the furan ring and subsequent functionalization to attach the chlorophenyl and carbamoyl groups. Key steps may include:
Cyclization reactions: to form the benzothiophene ring.
Furan ring formation: through cycloaddition reactions.
Substitution reactions: to introduce the chlorophenyl group.
Amidation reactions: to attach the carbamoyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols and amines: from reduction.
Substituted derivatives: from nucleophilic aromatic substitution.
Scientific Research Applications
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Utility in the design of organic electronic materials due to its conjugated system.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-methylphenyl)furan-2-carboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-fluorophenyl)furan-2-carboxamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring (chlorine, methyl, fluorine).
- Chemical Properties: These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as binding affinity to receptors or enzymes.
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-12-5-3-4-11(10-12)14-8-9-15(26-14)19(25)23-20-17(18(22)24)13-6-1-2-7-16(13)27-20/h3-5,8-10H,1-2,6-7H2,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHGEFJTAVNURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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